molecular formula C10H17ClN2 B2669845 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride CAS No. 2241128-48-1

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B2669845
CAS No.: 2241128-48-1
M. Wt: 200.71
InChI Key: AZQYKJKLUVECFV-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H17ClN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group and a butenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with appropriate nitrile and butenyl reagents. One common method involves the reaction of 4-cyanopiperidine with but-3-en-1-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The butenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for bioactive compounds.

    Medicine: Explored for its potential pharmacological properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their function. The butenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carbonitrile: A simpler derivative without the butenyl substituent.

    4-Cyanopiperidine: Another piperidine derivative with a nitrile group.

    N-Butylpiperidine: A piperidine derivative with a butyl substituent instead of a butenyl group.

Uniqueness

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride is unique due to the presence of both a nitrile group and a butenyl substituent, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-but-3-enylpiperidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-3-4-10(9-11)5-7-12-8-6-10;/h2,12H,1,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQYKJKLUVECFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCNCC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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